molecular formula C13H16Cl2N4O B497289 4-chloro-1-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-3,5-dimethyl-1H-pyrazole CAS No. 957502-20-4

4-chloro-1-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-3,5-dimethyl-1H-pyrazole

Cat. No.: B497289
CAS No.: 957502-20-4
M. Wt: 315.2g/mol
InChI Key: FFZJJMUMAMMWHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-1-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-3,5-dimethyl-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of two pyrazole rings substituted with chlorine and methyl groups, connected by a propanone linker.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-3,5-dimethyl-1H-pyrazole typically involves the reaction of 4-chloro-3,5-dimethylpyrazole with a suitable propanone derivative under controlled conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole, followed by nucleophilic substitution with a halogenated propanone.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield the corresponding alcohols or amines.

    Substitution: Halogen atoms can be substituted with other functional groups such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-chloro-1-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-3,5-dimethyl-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-1-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3,5-dimethylpyrazole: A precursor in the synthesis of the target compound.

    1,3-dimethyl-4-chloropyrazole: Another pyrazole derivative with similar structural features.

Uniqueness

4-chloro-1-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-3,5-dimethyl-1H-pyrazole is unique due to its dual pyrazole rings and specific substitution pattern. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

957502-20-4

Molecular Formula

C13H16Cl2N4O

Molecular Weight

315.2g/mol

IUPAC Name

1,3-bis(4-chloro-3,5-dimethylpyrazol-1-yl)propan-1-one

InChI

InChI=1S/C13H16Cl2N4O/c1-7-12(14)9(3)18(16-7)6-5-11(20)19-10(4)13(15)8(2)17-19/h5-6H2,1-4H3

InChI Key

FFZJJMUMAMMWHO-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CCC(=O)N2C(=C(C(=N2)C)Cl)C)C)Cl

Canonical SMILES

CC1=C(C(=NN1CCC(=O)N2C(=C(C(=N2)C)Cl)C)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.